7-Methyl-1H-indole-3-carboxylic acid

CAS No.: 30448-16-9

Cat. No.: VC3745551

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30448-16-9 |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 7-methyl-1H-indole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13) |

| Standard InChI Key | SRYCADDCUWPWAE-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C(=CN2)C(=O)O |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CN2)C(=O)O |

Introduction

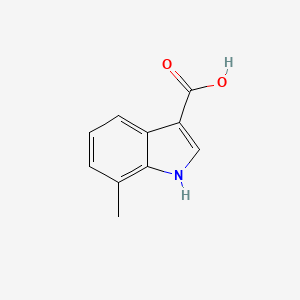

Chemical Identity and Structure

Basic Identification

7-Methyl-1H-indole-3-carboxylic acid is a substituted indole compound with a distinct chemical signature. It can be identified through various systematic naming conventions and identification codes.

Table 1: Primary Identifiers

| Identifier Type | Value |

|---|---|

| CAS Number | 30448-16-9 |

| PubChem CID | 14810856 |

| Molecular Formula | C₁₀H₉NO₂ |

| IUPAC Name | 7-methyl-1H-indole-3-carboxylic acid |

| InChIKey | SRYCADDCUWPWAE-UHFFFAOYSA-N |

The compound is part of a broader class of indole-3-carboxylic acids, which feature prominently in organic and medicinal chemistry research. Its structural features include an aromatic indole ring system with specific substitution patterns that define its chemical behavior .

Molecular Structure and Representation

The molecular structure of 7-Methyl-1H-indole-3-carboxylic acid consists of a bicyclic indole core with a carboxylic acid group at position 3 and a methyl group at position 7. This arrangement contributes to the compound's specific structural and electronic properties.

The compound can be represented through various notations that capture its structure and connectivity:

Table 2: Structural Representations

| Representation Type | Value |

|---|---|

| SMILES | CC1=C2C(=CC=C1)C(=CN2)C(=O)O |

| InChI | InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13) |

The structure features an indole nitrogen (N-H) that serves as a hydrogen bond donor, while the carboxylic acid group provides both hydrogen bond donor and acceptor capabilities, influencing the compound's intermolecular interactions and solubility profile .

Physical and Chemical Properties

The physical and chemical properties of 7-Methyl-1H-indole-3-carboxylic acid determine its behavior in various experimental contexts and its potential applications.

Table 3: Computed Physicochemical Properties

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 175.18 g/mol | Determines diffusion rates and membrane permeability |

| XLogP3 | 2.4 | Indicates moderate lipophilicity |

| Hydrogen Bond Donor Count | 2 | Affects solubility and protein binding |

| Hydrogen Bond Acceptor Count | 2 | Influences intermolecular interactions |

| Rotatable Bond Count | 1 | Related to molecular flexibility |

| Exact Mass | 175.063328530 Da | Used in mass spectrometry identification |

These properties suggest that 7-Methyl-1H-indole-3-carboxylic acid exhibits a balance between hydrophilic and lipophilic character, which may influence its solubility in different solvents and its potential for biological interactions .

| Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 5.71 mL | 28.54 mL | 57.08 mL |

| 5 mM | 1.14 mL | 5.71 mL | 11.42 mL |

| 10 mM | 0.57 mL | 2.85 mL | 5.71 mL |

These calculations are based on the compound's molecular weight of 175.2 g/mol. Proper dilution techniques should be employed to ensure solution homogeneity and accuracy .

Shipping and Transportation

For research purposes, 7-Methyl-1H-indole-3-carboxylic acid is typically shipped under controlled conditions to maintain compound integrity:

-

Evaluation sample solutions are shipped with blue ice to maintain appropriate temperature.

-

Other quantities may be shipped at room temperature or with blue ice upon specific request.

-

Appropriate hazard classifications and transportation regulations should be followed based on the compound's physical and chemical properties .

These shipping considerations ensure that the compound reaches research facilities in optimal condition for experimental use.

Chemical Reactivity and Structural Analysis

Functional Group Reactivity

The reactivity of 7-Methyl-1H-indole-3-carboxylic acid is primarily determined by its two key functional groups:

-

The carboxylic acid group at position 3 participates in typical carboxylic acid reactions:

-

Esterification with alcohols

-

Amide formation with amines

-

Decarboxylation under specific conditions

-

Reduction to alcohols

-

-

The indole N-H group can undergo:

-

N-substitution reactions

-

Hydrogen bonding interactions

-

Acid-base chemistry (pKa approximately 16-17)

-

The methyl group at position 7 primarily acts as an electron-donating group through hyperconjugation, slightly increasing electron density in the aromatic system and potentially affecting the reactivity at other positions .

Spectroscopic Properties

Spectroscopic analysis provides valuable information about the structural features of 7-Methyl-1H-indole-3-carboxylic acid:

-

Nuclear Magnetic Resonance (NMR) would typically show:

-

Characteristic indole C-2 proton signal (δ ~7.9 ppm)

-

Methyl group protons (δ ~2.5 ppm)

-

Carboxylic acid proton (δ ~12 ppm, exchangeable)

-

Indole N-H proton (δ ~11 ppm, exchangeable)

-

-

Mass spectrometry would show:

-

Molecular ion peak at m/z 175

-

Fragment patterns consistent with indole fragmentation

-

Loss of -COOH group (m/z 44)

-

-

Infrared spectroscopy would reveal:

-

O-H stretching from carboxylic acid (~3000-3500 cm⁻¹)

-

C=O stretching (~1700 cm⁻¹)

-

N-H stretching from indole (~3300 cm⁻¹)

-

Aromatic C=C stretching (~1600 cm⁻¹)

-

These spectroscopic features provide definitive identification and structural confirmation of the compound .

Structural Relationships and Derivatives

Related Compounds

7-Methyl-1H-indole-3-carboxylic acid belongs to a family of structurally related compounds that share the indole-3-carboxylic acid scaffold. Understanding these relationships provides context for the compound's place in chemical space:

Table 5: Structurally Related Compounds

| Compound | Structural Difference | Relationship |

|---|---|---|

| 1H-Indole-3-carboxylic acid | Lacks 7-methyl group | Parent compound |

| 7-Methyl-1H-indole | Lacks 3-carboxylic acid | Decarboxylated analog |

| 5-Methyl-1H-indole-3-carboxylic acid | Methyl at position 5 | Positional isomer |

| 7-Ethyl-1H-indole-3-carboxylic acid | Ethyl instead of methyl at position 7 | Homolog |

The database indicates that there are approximately three compounds sharing the same parent structure and three compounds that are mixtures, components, or neutralized forms related to 7-Methyl-1H-indole-3-carboxylic acid .

Structural Modifications

Potential structural modifications of 7-Methyl-1H-indole-3-carboxylic acid include:

-

Carboxylic acid modifications:

-

Esterification to produce corresponding esters

-

Amidation to produce amides with various amine partners

-

Reduction to produce 3-hydroxymethyl derivatives

-

-

Indole ring modifications:

-

N-substitution at the indole nitrogen

-

Halogenation at various positions

-

Reduction of the pyrrole ring

-

Functionalization at other positions (2, 4, 5, 6)

-

-

Methyl group modifications:

-

Oxidation to aldehyde or carboxylic acid

-

Extension to longer alkyl chains

-

Replacement with other functional groups

-

These modifications can alter the physicochemical properties, potentially leading to compounds with novel biological activities or chemical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume